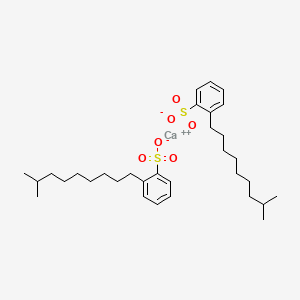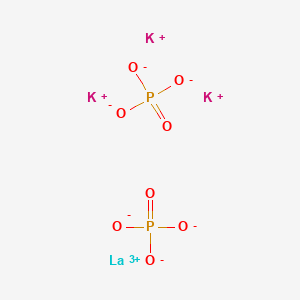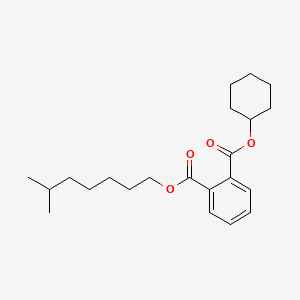
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce vivid and stable colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-7-sulfo-1-naphthalenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylacetic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is often purified through crystallization or filtration.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield the corresponding amines. This is typically achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nitrating agents like nitric acid and halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
科学的研究の応用
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify compounds.
Biology: Employed in staining procedures to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in certain medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.
類似化合物との比較
Similar Compounds
- Acetic acid, 2-[[4-[2-[4-[2-(4-amino-7-sulfo-1-naphthalenyl)diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]phenyl]amino]-2-oxo-, sodium salt
- Disodium [[4-[(4-amino-7-sulphonato-1-naphthyl)azo]phenyl]amino]oxoacetate
Uniqueness
Compared to similar compounds, acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications.
特性
| 68400-55-5 | |
分子式 |
C18H13N4NaO6S |
分子量 |
436.4 g/mol |
IUPAC名 |
sodium;5-amino-8-[[4-(oxaloamino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14N4O6S.Na/c19-15-7-8-16(14-9-12(29(26,27)28)5-6-13(14)15)22-21-11-3-1-10(2-4-11)20-17(23)18(24)25;/h1-9H,19H2,(H,20,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
InChIキー |
PXYKSYUMCKBWRJ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


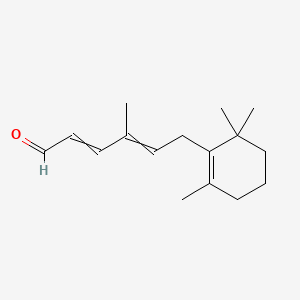
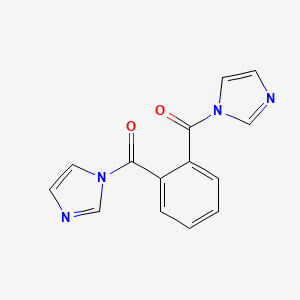
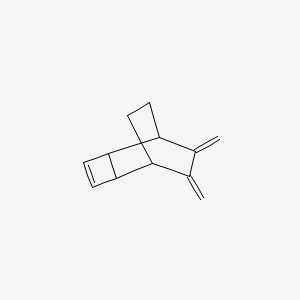
![2,9-Dichloro-5,6,12,13-tetrahydroquino[2,3-b]acridine-7,14-dione](/img/structure/B13765394.png)
![2,2',2''-[(Methylstannylidyne)tris(thio)]triethyl triacetate](/img/structure/B13765396.png)
